Clazosentan

Catalog No.
S523954
CAS No.
180384-56-9
M.F
C25H23N9O6S
M. Wt
577.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clazosentan

CAS Number

180384-56-9

Product Name

Clazosentan

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

Molecular Formula

C25H23N9O6S

Molecular Weight

577.6 g/mol

InChI

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34)

InChI Key

LFWCJABOXHSRGC-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

solubility

Soluble in DMSO, not in water

Synonyms

AXV 034, AXV 343434, AXV-034, AXV-034343, AXV-343434, AXV343434, clazosentan, Ro 61-1790, Ro-61-1790, VML 588, VML-588, VML588

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

The exact mass of the compound Clazosentan is 577.1492 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Clazosentan is a small molecule classified as a selective endothelin A receptor antagonist, primarily under investigation for its therapeutic potential in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage. The compound is characterized by its chemical formula C25H23N9O6SC_{25}H_{23}N_{9}O_{6}S and has a molecular weight of approximately 577.58 g/mol. Structurally, clazosentan belongs to the class of organic compounds known as pyridinylpyrimidines, which feature a pyridine linked to a pyrimidine skeleton .

Clazosentan's therapeutic effect is believed to be primarily mediated through its antagonism of ET-A receptors. By blocking the binding of ET-1 to these receptors, clazosentan aims to prevent excessive vasoconstriction in cerebral arteries following aSAH []. This vasoconstriction, termed vasospasm, can lead to reduced blood flow to the brain and subsequent ischemic injury. Clazosentan's ability to prevent vasospasm may help reduce the risk of complications like stroke and death after aSAH [].

Clazosentan is an endothelin receptor antagonist, a class of drugs that block the action of endothelin, a potent vasoconstrictor (substance that narrows blood vessels) []. While Clazosentan has not been approved for any clinical use, it is being investigated in scientific research for its potential therapeutic effects in various conditions. Here's a breakdown of its potential applications:

Subarachnoid Hemorrhage (SAH)

Clazosentan is actively being researched for its potential role in improving outcomes after subarachnoid hemorrhage (SAH), a life-threatening condition where bleeding occurs between the layers surrounding the brain. SAH can lead to a narrowing of blood vessels in the brain (cerebral vasospasm), which reduces blood flow and can cause further brain damage or stroke [].

Clazosentan acts predominantly through its interaction with the endothelin A receptor. The mechanism involves competitive inhibition of endothelin-1, a potent vasoconstrictor, thereby preventing the receptor-mediated vasospasm that can occur after subarachnoid hemorrhage. This antagonistic action leads to an increase in endothelin-1 concentration in the cerebrospinal fluid, which is critical for understanding its pharmacodynamics .

Clazosentan exhibits significant biological activity as a selective antagonist of the endothelin A receptor, with an affinity approximately 1000-fold greater for this receptor compared to the endothelin B receptor. Its pharmacological profile indicates that it effectively reduces the incidence of moderate to severe vasospasm following subarachnoid hemorrhage, thereby decreasing related morbidity and mortality . Clinical studies have demonstrated its efficacy in reducing vasospasm-related complications and improving neurological outcomes in patients .

The synthesis of clazosentan involves multi-step organic reactions that construct its complex pyridinylpyrimidine framework. While specific synthetic routes are proprietary and not widely published, general methods for synthesizing similar compounds typically include:

  • Formation of the Pyridine and Pyrimidine Rings: Utilizing cyclization reactions to create the core structure.
  • Functional Group Modifications: Introducing sulfonamide groups and other substituents to enhance receptor binding affinity.
  • Purification and Characterization: Employing techniques such as chromatography and spectroscopy to isolate and confirm the structure of clazosentan.

Due to its complexity, detailed synthetic protocols are often kept confidential within pharmaceutical development .

Clazosentan is primarily being investigated for its potential use in clinical settings related to neurology, particularly for patients suffering from aneurysmal subarachnoid hemorrhage. Its main applications include:

  • Prevention of Cerebral Vasospasm: Clazosentan is being studied for its ability to mitigate vasospasm after subarachnoid hemorrhage.
  • Potential Neuroprotective Effects: Beyond vasospasm prevention, there is ongoing research into its role in reducing neuroinflammation and microthrombus formation .

Research on clazosentan has revealed various interactions with biological systems:

  • Endothelin-1 Interaction: Clazosentan competes with endothelin-1 for binding at the endothelin A receptor, effectively blocking its vasoconstrictive effects.
  • Pharmacokinetics: Studies indicate that clazosentan's clearance is primarily hepatic, involving transporters such as organic anion transport polypeptide 1B1/1B3, highlighting important considerations for drug-drug interactions .
  • Adverse Effects: Clinical trials have reported side effects such as fluid retention and hypotension, which are critical for evaluating safety profiles in therapeutic use .

Clazosentan shares structural and functional similarities with several other compounds that target the endothelin system or are involved in vascular regulation. Below is a comparison highlighting its uniqueness:

Compound NameTypeEndothelin Receptor AffinityPrimary Use
ClazosentanEndothelin A antagonistHigh affinity for ET-APreventing cerebral vasospasm
BQ-123Endothelin A antagonistModerate affinity for ET-AResearch on vascular conditions
BosentanDual endothelin antagonistHigh affinity for both ET-A & ET-BPulmonary arterial hypertension
AmbrisentanEndothelin A antagonistHigh affinity for ET-APulmonary arterial hypertension

Clazosentan's specificity for the endothelin A receptor and its investigational status set it apart from other compounds like bosentan and ambrisentan, which have broader receptor activity .

Retrosynthetic Analysis of Clazosentan

The retrosynthetic approach to clazosentan follows a strategic disconnection that reveals key structural elements and synthetic challenges [1] [2]. The compound exhibits a complex molecular architecture featuring multiple heterocyclic rings including pyrimidine and tetrazole moieties, connected through a sulfonamide linkage to a methylpyridine unit.

The retrosynthetic analysis identifies clazosentan as a convergent synthesis target requiring the assembly of three major fragments. The central pyrimidine core serves as the primary scaffold, bearing substitution at multiple positions including a tetrazole-containing pyridine at the 2-position, methoxyphenoxy and hydroxyethoxy groups at the 5- and 6-positions respectively, and a methylpyridinesulfonamide unit at the 4-position [1] [3].

A critical regulatory starting material in this synthesis is 5-methyl-2-pyridinesulfonamide, which represents a key building block requiring specialized synthetic methodology [2] [4]. The retrosynthetic disconnection of this unit reveals a thiophenol precursor that undergoes oxidative transformation to generate the sulfonamide functionality through novel electrophilic amination protocols.

The tetrazole-containing pyridine fragment presents additional synthetic complexity, requiring the formation of the five-membered tetrazole ring system fused to the pyridine backbone. Literature precedent suggests this heterocyclic construction can be achieved through cycloaddition reactions of azide precursors with nitrile-containing substrates [5] [6] [7].

The pyrimidine core construction follows established heterocyclic synthesis principles, utilizing nucleophilic aromatic substitution and condensation reactions to install the various substituents in a regioselective manner [8] [9]. The methoxyphenoxy and hydroxyethoxy substituents are typically introduced through etherification reactions using appropriate phenol and alcohol nucleophiles.

Key Reaction Pathways in Industrial Synthesis

Sulfonamide Formation Mechanisms

The industrial synthesis of the 5-methyl-2-pyridinesulfonamide fragment has undergone significant optimization to address scalability and safety concerns [2] [4]. The original manufacturing route relied on the conventional conversion of 5-methyl-2-pyridinethiol to the corresponding sulfonyl chloride intermediate, followed by ammonolysis to afford the target sulfonamide. However, this approach suffered from multiple limitations including low overall yield of twenty-nine percent, challenging aqueous workup procedures, and the formation of genotoxic benzyl chloride impurities [2].

A conceptually novel production route was developed that circumvents these limitations through a one-pot oxidation and electrophilic amination sequence. The optimized process begins with the selective oxidation of 5-methyl-2-pyridinethiol using seventy percent aqueous tert-butyl hydroperoxide as a green, chlorine-free oxidant [2]. This oxidation step converts the thiophenol to the intermediate sulfinate salt, which serves as a nucleophilic sulfur center for subsequent electrophilic amination.

The electrophilic amination is accomplished using hydroxylamine-O-sulfonic acid as an inexpensive, electrophilic ammonia source. The reaction proceeds through attack of the nucleophilic sulfinate sulfur atom on the electrophilic nitrogen center of hydroxylamine-O-sulfonic acid, resulting in direct formation of the sulfonamide bond [2] [10]. This mechanism avoids the need for sulfonyl chloride intermediates and associated toxicity concerns.

The one-pot procedure is operationally simple, requiring only the addition of hydroxylamine-O-sulfonic acid to the reaction mixture after complete oxidation of the thiophenol. Extensive optimization focused on controlling the oxidation step, enhancing the stability of hydroxylamine-O-sulfonic acid in the reaction mixture, and developing efficient isolation procedures for the final sulfonamide product [2].

Heterocyclic Ring Closure Strategies

The construction of the tetrazole-pyrimidine core represents a significant synthetic challenge requiring careful selection of ring closure strategies [6] [7] [11]. The tetrazole ring formation typically proceeds through [3+2] cycloaddition reactions between azide and nitrile functionalities, though alternative approaches involving direct cyclization of azide precursors have also been developed.

Literature methodologies for tetrazolo[1,5-a]pyrimidine synthesis demonstrate the importance of regiocontrol in the cyclization process [6] [7]. The reaction between 5-aminotetrazole and β-enaminone precursors can lead to different regioisomers depending on the electronic nature of substituents. Electron-withdrawing groups such as trifluoromethyl or trichloromethyl substituents favor formation of products with substitution at the 7-position of the heterocyclic ring, while aryl or methyl substituents can lead to mixtures of regioisomers [7].

The synthesis of the pyrimidine core follows established nucleophilic aromatic substitution pathways, utilizing activated halopyrimidine intermediates that undergo selective displacement reactions with appropriate nucleophiles [8] [9]. Ring transformation reactions have been observed under certain conditions, particularly when employing strongly nucleophilic reagents such as amide ions in liquid ammonia.

The heterocyclic ring closure strategies must also account for the specific substitution pattern required in clazosentan, particularly the incorporation of the tetrazole-containing pyridine unit at the 2-position of the pyrimidine ring. This connection is typically established through palladium-catalyzed cross-coupling reactions or direct nucleophilic aromatic substitution depending on the activation level of the pyrimidine substrate.

Process Optimization for Scalable Production

The development of scalable manufacturing processes for clazosentan has focused primarily on the optimization of the sulfonamide formation step, which represents the most challenging aspect of the synthetic route [2] [12]. The transition from the original twenty-nine percent yielding process to the optimized sixty-nine percent yielding route required extensive investigation of reaction parameters and process conditions.

Temperature control emerged as a critical factor in the oxidation step, with the optimal range identified through systematic screening of reaction conditions. The use of seventy percent aqueous tert-butyl hydroperoxide as oxidant provided superior results compared to alternative oxidizing agents, offering both improved yield and enhanced safety profile [2]. The concentration and addition rate of the oxidant were carefully optimized to ensure complete conversion while minimizing over-oxidation side reactions.

The stability of hydroxylamine-O-sulfonic acid in the reaction mixture required particular attention, as this reagent can undergo decomposition under certain conditions. Process optimization studies identified optimal pH ranges and temperature conditions that maximize the stability of this critical reagent while maintaining efficient electrophilic amination kinetics [2].

Isolation and purification procedures were redesigned to eliminate the challenging aqueous workups associated with the original route. The new process enables direct crystallization of the product from the reaction mixture, significantly simplifying the overall manufacturing procedure and improving product quality [2].

The optimized process has been successfully demonstrated on a twenty-two kilogram scale, delivering the desired 5-methyl-2-pyridinesulfonamide as a white solid with greater than 99.9 percent area percent purity [2]. This scale-up achievement validates the robustness of the process and its suitability for commercial manufacturing.

Scale-up considerations for the complete clazosentan synthesis extend beyond the sulfonamide formation to encompass the entire synthetic sequence. Novel processes suitable for large-scale manufacturing have been developed that provide advantageous process economics and improved impurity profiles [13] [14]. These optimized routes address key manufacturing challenges including solvent selection, waste minimization, and energy efficiency.

Impurity Profiling and Control Strategies

Comprehensive impurity profiling represents a critical aspect of clazosentan manufacturing, requiring sophisticated analytical methodologies and robust control strategies [15] [14] [16]. The impurity profile encompasses process-related impurities arising from synthetic intermediates, degradation products formed under storage conditions, and residual materials from the manufacturing process.

The elimination of genotoxic benzyl chloride impurity formation represents a major achievement of the optimized sulfonamide synthesis route [2]. The original process suffered from the formation of this concerning impurity through side reactions associated with the sulfonyl chloride intermediate. The new oxidation and electrophilic amination sequence completely eliminates this pathway, providing a significant safety improvement.

Related substances monitoring employs high-performance liquid chromatography methods with specification limits typically set below 0.1 percent for individual impurities [15]. The analytical methods must be sufficiently sensitive and selective to detect impurities at trace levels, often in complex matrices containing structurally similar compounds [16].

Residual solvent control follows International Conference on Harmonization guidelines, with gas chromatographic analysis used to monitor and limit solvent residues to acceptable levels [17]. The selection of manufacturing solvents considers both process efficiency and regulatory acceptability, with preference given to less toxic alternatives where feasible.

Crystalline form control represents another critical aspect of impurity management. Clazosentan disodium salt exists in multiple crystalline forms, and the commercial manufacturing process is designed to produce only the thermodynamically stable form that remains stable at room temperature [15] [18]. X-ray powder diffractometry and differential scanning calorimetry are employed to monitor and control the polymorphic form of the final product.

Stability testing programs evaluate the formation of degradation products under various stress conditions including elevated temperature, humidity, and light exposure [15]. These studies inform the development of appropriate storage conditions and shelf-life specifications for the drug substance and drug product.

The comprehensive analytical control strategy incorporates multiple orthogonal techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and various chromatographic methods [16] [17]. This multi-technique approach ensures robust identification and quantification of impurities throughout the manufacturing process and product lifecycle.

Advanced analytical methodologies such as liquid chromatography-mass spectrometry and two-dimensional nuclear magnetic resonance provide enhanced structural elucidation capabilities for unknown impurities that may arise during process development or stability studies [16]. These techniques enable rapid identification and characterization of trace-level impurities without requiring extensive isolation procedures.

Endothelin Receptor Binding Dynamics

Clazosentan demonstrates highly selective pharmacological target engagement through its specific interaction with endothelin receptors, exhibiting remarkable selectivity for the endothelin A receptor subtype. The compound functions as a potent, competitive antagonist that effectively blocks endothelin-1-mediated vasoconstriction through its selective binding to endothelin A receptors [1] [2] [3].

The pharmacokinetic profile of clazosentan supports its therapeutic application, characterized by intermediate clearance, dose-proportional exposure, and elimination independent of drug-metabolizing enzymes. The disposition is primarily dependent on hepatic uptake via organic anion transport polypeptide 1B1/1B3 transporters [1] [3]. In healthy subjects, clazosentan administration leads to increased endothelin-1 plasma concentrations and effectively prevents cardiac and renal effects mediated by endothelin-1 infusion [1] [3].

Endothelin A versus Endothelin B Receptor Selectivity

Clazosentan exhibits exceptional selectivity for the endothelin A receptor, demonstrating approximately 1000-fold higher binding affinity compared to the endothelin B receptor [1] [4] [3]. This remarkable selectivity profile represents a critical pharmacological advantage, enabling targeted antagonism of the pathological vasoconstrictor pathways mediated by endothelin A receptors while preserving the beneficial functions of endothelin B receptors [2] [5].

The molecular basis for this selectivity stems from distinct structural features between the two receptor subtypes. Endothelin A and endothelin B receptors share approximately 60% sequence similarity but differ significantly in their ligand binding characteristics [6] [5]. Endothelin A receptors preferentially bind endothelin-1 and endothelin-2 over endothelin-3, exhibiting subnanomolar affinities to the first two peptides but 100-fold weaker affinity to endothelin-3 [6] [5]. In contrast, endothelin B receptors demonstrate equal high affinity for all three endothelin isopeptides [6] [5].

The selectivity of clazosentan for endothelin A receptors is attributed to specific molecular recognition features within the binding pocket. Endothelin A receptors are characterized by having high affinity and selectivity for endothelin-1 and endothelin-2 compared to endothelin-3, whereas endothelin B receptors have equivalent high affinity for all three endothelin isopeptides [7]. The structural determinants of this selectivity involve differences in the extracellular regions and binding pocket architecture between the two receptor subtypes [8] [9].

Clinical studies have demonstrated that clazosentan at therapeutic doses primarily engages endothelin A receptors, with minimal interaction with endothelin B receptors [1] [10]. This selective engagement enables therapeutic benefits in preventing cerebral vasospasm while minimizing potential adverse effects that might arise from non-selective endothelin receptor antagonism [11].

Allosteric Modulation Mechanisms

While clazosentan primarily functions as a competitive orthosteric antagonist, recent evidence suggests potential allosteric modulation components in its mechanism of action. The concept of allosteric modulation in endothelin receptor systems has been established through studies demonstrating the existence of allosteric binding sites that can influence receptor function [12] [13].

Allosteric modulators bind to sites distinct from the orthosteric binding site where endogenous agonists bind, causing conformational changes that alter receptor responsiveness to stimuli [14] [15]. In the context of endothelin receptors, allosteric interactions have been identified that suggest the possible existence of specific allosteric sites that can interfere with endothelin binding properties [12].

The molecular mechanism of allosteric modulation involves conformational changes propagated through the receptor structure upon modulator binding. Studies of related G-protein-coupled receptors have shown that allosteric modulators can exert effects by promoting or impeding transmembrane domain rearrangements critical for signal propagation [16] [17]. These conformational changes can either favor receptor activation (positive allosteric modulation) or stabilize inactive conformations (negative allosteric modulation) [16] [15].

For clazosentan, potential allosteric components may contribute to its sustained antagonistic effects and the observed dissociation between angiographic vasospasm reduction and clinical outcome improvements in some studies [10] [18]. The compound may exert allosteric effects that modify receptor dynamics beyond simple competitive antagonism, potentially influencing receptor trafficking, signaling cascade coupling, or receptor desensitization patterns [18].

Research into endothelin receptor allosteric modulation has identified specific structural features that may serve as allosteric sites. Studies using derivatives of benzoic acid and salicylic acid have demonstrated allosteric inhibition of endothelin A receptors, suggesting the existence of allosteric modifier sites that recognize specific chemical scaffolds [13]. These findings support the concept that endothelin receptors possess multiple binding sites that can be targeted for therapeutic intervention.

Structural Basis of Receptor Antagonism

The structural foundation of clazosentan's receptor antagonism involves complex molecular interactions within the endothelin A receptor binding pocket. Understanding these structural relationships provides critical insights into the compound's mechanism of action and selectivity profile.

Molecular Docking Simulations

Molecular docking studies have provided detailed insights into the binding mode of clazosentan within the endothelin A receptor. These computational analyses reveal that clazosentan adopts a specific conformation that optimally occupies the receptor binding pocket, forming multiple stabilizing interactions [19].

The endothelin A receptor model, constructed based on related G-protein-coupled receptor crystal structures, reveals a binding pocket formed by transmembrane domains 2-7, with the extracellular loops contributing to ligand recognition [19] [9]. The receptor architecture includes characteristic features such as a large-scale outward kink at the extracellular end of transmembrane domain 5, creating a wide-open pocket to accommodate peptide agonists [20].

Molecular docking simulations demonstrate that clazosentan binds within this transmembrane cleft, with the sulfonamide moiety serving as a critical anchoring point through interactions with positively charged residues [19]. The compound's binding mode differs significantly from that of endogenous endothelin-1, which adopts a bicyclic structure with two intramolecular disulfide bonds and penetrates deeply into the receptor core [21] [20].

The docking studies reveal that clazosentan's molecular architecture allows for optimal shape complementarity with the endothelin A receptor binding pocket. The compound's structure, characterized by a central pyrimidine unit with multiple substituents, enables multiple points of contact with the receptor [19]. The methoxyphenoxy group penetrates into hydrophobic regions of the binding pocket, while the tetrazole moiety engages in polar interactions with specific amino acid residues [22].

Comparative molecular docking analyses with other endothelin receptor antagonists, such as bosentan and macitentan, reveal distinct binding modes that correlate with their different pharmacological properties [19] [8]. These studies demonstrate that clazosentan's unique structural features confer its exceptional selectivity for endothelin A receptors over endothelin B receptors.

Critical Residue Interactions

The molecular recognition of clazosentan by endothelin A receptors involves specific interactions with critical amino acid residues within the binding pocket. These interactions determine both the binding affinity and selectivity of the compound [20] [9].

Key residues involved in clazosentan binding include positively charged amino acids that interact with the sulfonamide moiety, which serves as a pharmacophore essential for endothelin receptor binding [19]. Studies with endothelin receptor antagonists have consistently identified the sulfonamide group as critical for receptor recognition, with its removal abolishing binding activity [17] [19].

The binding pocket architecture includes residues from multiple transmembrane domains that contribute to clazosentan recognition. Critical residues such as lysine at position 3.33, arginine at position 6.55, and aspartic acid at position 7.35 form an extensive polar interaction network that stabilizes antagonist binding [20]. These residues are conserved in endothelin A receptors but may differ in endothelin B receptors, contributing to clazosentan's selectivity.

Hydrophobic interactions play equally important roles in clazosentan binding. Residues including valine 3.36, leucine 5.42, tryptophan 6.48, leucine 6.51, and isoleucine 7.39 form hydrophobic contacts with the aromatic and aliphatic portions of clazosentan [20]. These interactions contribute to binding stability and influence the compound's residence time within the receptor binding pocket.

The C6.47W6.48xP6.50 motif, essential for G-protein-coupled receptor signaling function, represents a critical interaction site for endothelin receptor ligands [20] [9]. Clazosentan's interaction with this motif, particularly with tryptophan 6.48, may contribute to its ability to stabilize the inactive receptor conformation and prevent signal transduction.

Water-mediated interactions also contribute to clazosentan binding specificity. The binding pocket contains structured water molecules that facilitate hydrogen bonding networks connecting multiple transmembrane domains [17]. These water-mediated contacts help stabilize the inactive receptor conformation and may contribute to the sustained duration of clazosentan's antagonistic effects.

The structural basis of clazosentan's receptor antagonism demonstrates how specific molecular interactions confer both high-affinity binding and exceptional selectivity for endothelin A receptors. These detailed structure-activity relationships provide a foundation for understanding the compound's therapeutic efficacy in preventing cerebral vasospasm and guide future drug development efforts targeting the endothelin system.

[image:1]

Table 1: Clazosentan Receptor Binding Selectivity

Receptor TypeBinding AffinityFunctional SignificanceClinical Relevance
ETAHigh affinity (approximately 1000-fold higher than ETB)Primary therapeutic target for vasospasm preventionMediates vasoconstriction and vasospasm
ETBLow affinity (approximately 1000-fold lower than ETA)Minimal therapeutic contribution at clinical dosesMediates vasodilation and ET-1 clearance
ETA/ETB Ratio~1000:1 selectivityHighly selective ETA antagonismEnables selective targeting of pathological pathways

Table 2: Key Molecular Interactions in Clazosentan-ETA Receptor Binding

Interaction TypeTarget Residues/RegionInteraction NatureFunctional Role
Sulfonamide-ReceptorPositively charged binding pocket residuesElectrostatic interactionsPrimary anchoring and selectivity
Pyrimidine CoreCentral binding cavity of ETA receptorHydrophobic interactions and shape complementarityCore binding stability
Methoxyphenoxy GroupHydrophobic binding pocket regionsHydrophobic and van der Waals forcesBinding affinity enhancement
Tetrazole MoietyPolar interaction sitesHydrogen bonding and polar contactsReceptor recognition
Hydroxyethoxy ChainSolvent-accessible regionsHydrophilic interactionsSolubility and pharmacokinetics

Table 3: Comparison of ET-1 versus Clazosentan Binding Characteristics

Binding AspectEndothelin-1 (Natural Agonist)Clazosentan (Antagonist)
Binding SiteOrthosteric binding pocketOverlapping but distinct binding site
Binding KineticsSlow association, very slow dissociationCompetitive binding kinetics
ReversibilityVirtually irreversibleReversible competitive antagonism
Conformational ChangesInduces active conformationStabilizes inactive conformation
Receptor ActivationFull receptor activationPrevents receptor activation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

577.14920066 g/mol

Monoisotopic Mass

577.14920066 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3DRR0X4728

Drug Indication

Investigated for use/treatment in strokes.
Sequelae of cerebrovascular disease induced by vasospasm

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Endothelin
EDNRA [HSA:1909] [KO:K04197]

Other CAS

180384-56-9

Wikipedia

Clazosentan

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Povlsen GK, Edvinsson L. MEK1/2 inhibitor U0126 but not endothelin receptor antagonist clazosentan reduces upregulation of cerebrovascular contractile receptors and delayed cerebral ischemia, and improves outcome after subarachnoid hemorrhage in rats. J Cereb Blood Flow Metab. 2015 Feb;35(2):329-37. doi: 10.1038/jcbfm.2014.205. Epub 2014 Nov 19. PubMed PMID: 25407271; PubMed Central PMCID: PMC4426751.
2: Zisowsky J, Fuseau E, Bruderer S, Krause A, Dingemanse J. Challenges in collecting pharmacokinetic and pharmacodynamic information in an intensive care setting: PK/PD modelling of clazosentan in patients with aneurysmal subarachnoid haemorrhage. Eur J Clin Pharmacol. 2014 Apr;70(4):409-19. doi: 10.1007/s00228-014-1647-4. Epub 2014 Jan 24. PubMed PMID: 24458541.
3: Shen J, Pan JW, Fan ZX, Xiong XX, Zhan RY. Dissociation of vasospasm-related morbidity and outcomes in patients with aneurysmal subarachnoid hemorrhage treated with clazosentan: a meta-analysis of randomized controlled trials. J Neurosurg. 2013 Jul;119(1):180-9. doi: 10.3171/2013.3.JNS121436. Epub 2013 May 3. Review. PubMed PMID: 23641823.
4: Wang X, Li YM, Li WQ, Huang CG, Lu YC, Hou LJ. Effect of clazosentan in patients with aneurysmal subarachnoid hemorrhage: a meta-analysis of randomized controlled trials. PLoS One. 2012;7(10):e47778. doi: 10.1371/journal.pone.0047778. Epub 2012 Oct 17. PubMed PMID: 23082215; PubMed Central PMCID: PMC3474756.
5: Macdonald RL, Higashida RT, Keller E, Mayer SA, Molyneux A, Raabe A, Vajkoczy P, Wanke I, Bach D, Frey A, Marr A, Roux S, Kassell N. Randomised trial of clazosentan, an endothelin receptor antagonist, in patients with aneurysmal subarachnoid hemorrhage undergoing surgical clipping (CONSCIOUS-2). Acta Neurochir Suppl. 2013;115:27-31. doi: 10.1007/978-3-7091-1192-5_7. PubMed PMID: 22890639.
6: Macdonald RL, Higashida RT, Keller E, Mayer SA, Molyneux A, Raabe A, Vajkoczy P, Wanke I, Bach D, Frey A, Nowbakht P, Roux S, Kassell N. Randomized trial of clazosentan in patients with aneurysmal subarachnoid hemorrhage undergoing endovascular coiling. Stroke. 2012 Jun;43(6):1463-9. doi: 10.1161/STROKEAHA.111.648980. Epub 2012 Mar 8. Erratum in: Stroke. 2012 Jul;43(7):e68. PubMed PMID: 22403047.
7: Pisapia JM, Xu X, Kelly J, Yeung J, Carrion G, Tong H, Meghan S, El-Falaky OM, Grady MS, Smith DH, Zaitsev S, Muzykantov VR, Stiefel MF, Stein SC. Microthrombosis after experimental subarachnoid hemorrhage: time course and effect of red blood cell-bound thrombin-activated pro-urokinase and clazosentan. Exp Neurol. 2012 Jan;233(1):357-63. doi: 10.1016/j.expneurol.2011.10.029. Epub 2011 Nov 4. PubMed PMID: 22079156.
8: Meyers PM, Connolly ES Jr. Stroke: disappointing results for clazosentan in CONSCIOUS-2. Nat Rev Neurol. 2011 Oct 18;7(12):660-1. doi: 10.1038/nrneurol.2011.168. PubMed PMID: 22009282.
9: Wong GK, Poon WS. Clazosentan for patients with subarachnoid haemorrhage: lessons learned. Lancet Neurol. 2011 Oct;10(10):871; author reply 871-2. doi: 10.1016/S1474-4422(11)70189-2. PubMed PMID: 21939894.
10: Kreipke CW, Rafols JA, Reynolds CA, Schafer S, Marinica A, Bedford C, Fronczak M, Kuhn D, Armstead WM. Clazosentan, a novel endothelin A antagonist, improves cerebral blood flow and behavior after traumatic brain injury. Neurol Res. 2011 Mar;33(2):208-13. doi: 10.1179/016164111X12881719352570. PubMed PMID: 21801597.
11: Macdonald RL, Higashida RT, Keller E, Mayer SA, Molyneux A, Raabe A, Vajkoczy P, Wanke I, Bach D, Frey A, Marr A, Roux S, Kassell N. Clazosentan, an endothelin receptor antagonist, in patients with aneurysmal subarachnoid haemorrhage undergoing surgical clipping: a randomised, double-blind, placebo-controlled phase 3 trial (CONSCIOUS-2). Lancet Neurol. 2011 Jul;10(7):618-25. doi: 10.1016/S1474-4422(11)70108-9. Epub 2011 Jun 2. PubMed PMID: 21640651.
12: Ruane-O'Hora T, Rae MG, Markos F. Effect of clazosentan, a selective endothelin A receptor antagonist, and tezosentan, a dual endothelin A/B antagonist, on pulsatile shear stress induced constriction of the iliac in the anaesthetized pig. Clin Exp Pharmacol Physiol. 2011 Aug;38(8):515-20. doi: 10.1111/j.1440-1681.2011.05540.x. PubMed PMID: 21575033.
13: Chen G, Tariq A, Ai J, Sabri M, Jeon HJ, Tang EJ, Lakovic K, Wan H, Macdonald RL. Different effects of clazosentan on consequences of subarachnoid hemorrhage in rats. Brain Res. 2011 May 25;1392:132-9. doi: 10.1016/j.brainres.2011.03.068. Epub 2011 Apr 3. PubMed PMID: 21466789.
14: Sabri M, Ai J, Macdonald RL. Dissociation of vasospasm and secondary effects of experimental subarachnoid hemorrhage by clazosentan. Stroke. 2011 May;42(5):1454-60. doi: 10.1161/STROKEAHA.110.604728. Epub 2011 Mar 31. PubMed PMID: 21454820.
15: Bruderer S, Detishin V, Tsvitbaum N, Dingemanse J. Influence of different degrees of liver impairment on the pharmacokinetics of clazosentan. Br J Clin Pharmacol. 2011 Jan;71(1):52-60. doi: 10.1111/j.1365-2125.2010.03804.x. PubMed PMID: 21143501; PubMed Central PMCID: PMC3018026.
16: Beck J, Raabe A. Clazosentan: prevention of cerebral vasospasm and the potential to overcome infarction. Acta Neurochir Suppl. 2011;110(Pt 2):147-50. doi: 10.1007/978-3-7091-0356-2_26. PubMed PMID: 21125461.
17: Bruderer S, Sasu B, Tsvitbaum N, Dingemanse J. Influence of severe renal impairment on the pharmacokinetics of clazosentan. J Clin Pharmacol. 2011 Mar;51(3):413-21. doi: 10.1177/0091270010368975. Epub 2010 Oct 6. PubMed PMID: 20926750.
18: van Giersbergen PL, Treiber A, Dingemanse J. In vitro and in vivo pharmacokinetic characteristics of clazosentan, an intravenous endothelin receptor antagonist, in humans. Int J Clin Pharmacol Ther. 2009 Mar;47(3):169-77. PubMed PMID: 19281726.
19: Schubert GA, Schilling L, Thomé C. Clazosentan, an endothelin receptor antagonist, prevents early hypoperfusion during the acute phase of massive experimental subarachnoid hemorrhage: a laser Doppler flowmetry study in rats. J Neurosurg. 2008 Dec;109(6):1134-40. doi: 10.3171/JNS.2008.109.12.1134. PubMed PMID: 19035733.
20: Macdonald RL. Clazosentan: an endothelin receptor antagonist for treatment of vasospasm after subarachnoid hemorrhage. Expert Opin Investig Drugs. 2008 Nov;17(11):1761-7. doi: 10.1517/13543784.17.11.1761 . PubMed PMID: 18922111.

Explore Compound Types